molecular formula C14H22O B565585 4-Octylphenol-d4 CAS No. 1246815-03-1

4-Octylphenol-d4

Cat. No. B565585
Key on ui cas rn: 1246815-03-1
M. Wt: 210.353
InChI Key: NTDQQZYCCIDJRK-IRYCTXJYSA-N
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Patent
US04233035

Procedure details

5-octylsalicylaldehyde was prepared as follows: p-octyl phenol (20.6 g) was dissolved in dry methylene chloride (400 cm3). The solution was cooled in an ice bath, stirred and treated carefully with titanium tetrachloride (44 cm3). 1,1-Dichloromethyl methyl ether (30 cm3) was then added dropwise to the cooled stirred solution. After the addition was complete, the temperature was raised to 40° C. and stirring continued for a further 15 minutes. The mixture was then poured into crushed ice (500 g) and the organic layer extracted with ether. The ethereal solution was washed several times with water, dried over anhydrous sodium sulpate and evaporated. The oily residue was purified by fractional distillation under vacuum to give 5-octylsalicylaldehyde as a colourless liquid which solidified at 30° C.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:16][O:17]C(Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH2:1]([C:9]1[CH:10]=[C:11]([CH:16]=[O:17])[C:12]([OH:15])=[CH:13][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
Quantity
44 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-octylsalicylaldehyde was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred solution
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
The mixture was then poured
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with ether
WASH
Type
WASH
Details
The ethereal solution was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulpate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue was purified by fractional distillation under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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